1-Bromo-2-(cyclohexylmethoxy)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(cyclohexylmethoxy)cyclohexane is an organic compound with the molecular formula C13H23BrO and a molecular weight of 275.23 g/mol . This compound is characterized by a bromine atom attached to a cyclohexane ring, which is further substituted with a cyclohexylmethoxy group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Bromo-2-(cyclohexylmethoxy)cyclohexane typically involves the bromination of 2-(cyclohexylmethoxy)cyclohexane. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to produce the compound in larger quantities. These methods ensure high purity and yield, making the compound suitable for various applications.
Chemical Reactions Analysis
1-Bromo-2-(cyclohexylmethoxy)cyclohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-(cyclohexylmethoxy)cyclohexanol.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various products, depending on the reagents used.
Common reagents used in these reactions include sodium hydroxide for substitution reactions and potassium tert-butoxide for elimination reactions. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
1-Bromo-2-(cyclohexylmethoxy)cyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various chemical reactions.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its structure allows for modifications that can lead to the discovery of new drugs.
Medicine: Research into the compound’s potential therapeutic effects is ongoing. It may serve as a precursor for the synthesis of compounds with medicinal properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(cyclohexylmethoxy)cyclohexane involves its reactivity with nucleophiles and bases. The bromine atom acts as a leaving group, allowing for substitution and elimination reactions to occur. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
1-Bromo-2-(cyclohexylmethoxy)cyclohexane can be compared with other similar compounds, such as:
1-Bromo-2-methylcyclohexane: This compound has a similar structure but with a methyl group instead of a cyclohexylmethoxy group.
1-Bromocyclohexene: This compound has a double bond in the cyclohexane ring, making it more reactive in certain types of reactions.
The uniqueness of this compound lies in its cyclohexylmethoxy group, which provides additional reactivity and potential for further chemical modifications.
Properties
Molecular Formula |
C13H23BrO |
---|---|
Molecular Weight |
275.22 g/mol |
IUPAC Name |
1-bromo-2-(cyclohexylmethoxy)cyclohexane |
InChI |
InChI=1S/C13H23BrO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h11-13H,1-10H2 |
InChI Key |
AXTVHAQQVCQRKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COC2CCCCC2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.